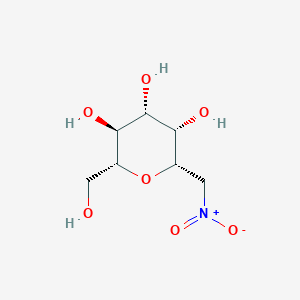

b-D-Mannopyranosyl nitromethane

Description

Contextualization within Nitro Sugar Chemistry

Nitro sugars are carbohydrates that contain a nitro group (NO₂). These compounds are highly valuable as synthetic intermediates in organic chemistry. rsc.org The chemistry of nitro sugars has been well-established, with nitromethane (B149229) being a primary reagent for introducing the nitro group into sugar molecules. capes.gov.br

The significance of nitro sugars stems from their dual utility. Firstly, the electron-withdrawing nature of the nitro group facilitates the formation of new carbon-carbon bonds, making them powerful tools for constructing more complex carbohydrate derivatives, carbasugars, and other cyclic compounds. rsc.org A key reaction in this context is the Henry reaction, an aldol-type condensation that is a powerful method for forming C-glycosidic bonds. rsc.org Secondly, the nitro group itself is a versatile functional group that can be transformed into other functionalities, most notably by reduction to an amino group (NH₂). rsc.org This transformation is crucial for the synthesis of amino sugars, a class of compounds that are components of many biologically important molecules, including some antibiotics. rsc.org

While only a few nitro sugars have been identified in nature, the synthetic versatility of this class of compounds has secured their importance in modern carbohydrate chemistry. rsc.orgnih.gov The nitro group can also act as a mimic for the carboxyl group in certain biological systems, adding another layer to their potential applications. rsc.org

Significance of C-Glycosides in Chemical Research

Glycosides are molecules in which a sugar is bound to another functional group. In the vast majority of naturally occurring glycosides, this link is an O-glycosidic bond, connecting the anomeric carbon of the sugar to the aglycone via an oxygen atom. ijraset.com C-glycosides, however, are structural analogues in which this anomeric oxygen is replaced by a carbon atom, resulting in a direct carbon-carbon bond between the sugar and the aglycone. numberanalytics.comacademie-sciences.fr

This structural difference confers a critical property: stability. The C-C bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the O-glycosidic bond. numberanalytics.comacademie-sciences.fr This hydrolytic stability makes C-glycosides highly attractive for various applications where longevity in biological systems is required. numberanalytics.com

In chemical research and drug development, C-glycosides are explored for several reasons:

Glycoprotein Mimics : Their stability allows them to serve as robust mimics of natural O-glycosides to study or inhibit carbohydrate-protein interactions, which are central to many biological processes. numberanalytics.comacademie-sciences.fr

Therapeutic Agents : Researchers are investigating C-glycosides as potential antibiotics, antivirals, and anticancer agents, as they can be designed to target specific biological pathways while resisting metabolic breakdown. numberanalytics.comnumberanalytics.comnih.gov

Materials Science : The versatility and stability of C-glycosides are also being harnessed in materials science to design novel glycomaterials and glyconanoparticles for applications in diagnostics and targeted drug delivery. numberanalytics.comnumberanalytics.com

| Feature | O-Glycosides | C-Glycosides |

| Anomeric Linkage | Carbon-Oxygen-Carbon (C-O-C) | Carbon-Carbon (C-C) numberanalytics.com |

| Hydrolytic Stability | Susceptible to enzymatic and acidic hydrolysis academie-sciences.fr | Resistant to hydrolysis numberanalytics.comacademie-sciences.fr |

| Natural Abundance | Very common nih.gov | Less common, but found in plants and microbes nih.gov |

| Primary Research Use | Naturally occurring biological roles | Stable mimetics, drug candidates, advanced materials numberanalytics.comnumberanalytics.com |

Importance of the Mannopyranosyl Moiety in Carbohydrate Science

The "mannopyranosyl" part of the compound's name refers to mannose in its stable, six-membered ring form (a pyranose). Mannose is a simple sugar, a C-2 epimer of glucose, that plays a fundamental role in biology and human metabolism. wikipedia.org While glucose is central to energy metabolism, mannose's primary function is in the glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function. nih.govnih.gov

The importance of the mannopyranosyl moiety is highlighted by its role as a key recognition element in a multitude of biological processes. academie-sciences.fr These include:

Component of N-linked Glycans : Mannose is a crucial structural component in N-linked glycans, which are attached to proteins in all eukaryotes and are involved in cell-cell recognition, immune responses, and signaling. nih.govnih.gov

Pathogen Recognition : The immune system utilizes mannose-binding lectins (MBLs) to recognize mannose residues present on the surfaces of various pathogens like bacteria, fungi, and viruses, initiating an immune response. numberanalytics.compatsnap.com

Cellular Processes : Mannose-containing glycans and their corresponding receptors are involved in cellular adhesion, migration, and the proper trafficking of enzymes within the cell. numberanalytics.com

Because mannose is a common biological recognition marker, incorporating the mannopyranosyl moiety into synthetic molecules like C-glycosides is a key strategy for designing compounds that can interact with or inhibit specific biological targets, such as lectins involved in disease processes. academie-sciences.fr

Structure

2D Structure

Properties

Molecular Formula |

C7H13NO7 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5+,6+,7+/m0/s1 |

InChI Key |

CNILFIXWGGSLAQ-CQOGJGKDSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] |

Canonical SMILES |

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for B D Mannopyranosyl Nitromethane and Analogous Nitro Mannosides

Direct Synthetic Approaches

Direct methods focus on the formation of the anomeric carbon-carbon bond, installing the nitromethyl group onto the mannose or a precursor sugar scaffold. These strategies primarily involve one-carbon extensions using nitromethane (B149229) as the key building block.

C-Glycosylation via One-Carbon Extension with Nitromethane

The formation of a C-glycosidic linkage by introducing a single carbon atom from nitromethane is a cornerstone of synthesizing nitro-mannosides. This is primarily accomplished through nucleophilic addition reactions where the nitromethyl carbanion acts as the nucleophile.

The Henry, or nitroaldol, reaction is a classical carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound. In carbohydrate chemistry, this reaction is widely used for chain extension. The condensation of D-mannose with nitromethane in an alkaline medium like methanolic sodium methoxide (B1231860) yields 1-deoxy-1-nitro-D-glycero-L-manno-heptitol. nih.gov This reaction proceeds via the nucleophilic attack of the nitromethyl anion on the aldehyde group of the open-chain form of mannose.

The reaction typically produces epimeric nitroalcohols. For instance, the condensation of D-arabinose with nitromethane is a key step in the synthesis of both D-glucose and D-mannose derivatives, highlighting the formation of epimers at the newly formed stereocenter (C2). nih.gov The ratio of these epimers can be influenced by reaction conditions. Subsequent modification of the resulting nitroalcohols, such as through a Nef reaction, can convert the nitromethyl group into a carbonyl, completing the synthesis of the higher-order sugar. nih.gov

A notable application is the synthesis of radiolabeled sugars. [1-¹¹C]D-mannose has been prepared from [¹¹C]nitromethane and D-arabinose. nih.gov The initial condensation yields epimeric [1-¹¹C]D-nitro alcohols, which are then converted to a mixture of [1-¹¹C]D-glucose and [1-¹¹C]D-mannose via the Nef reaction, with mannose being the major product. nih.gov

| Precursor | Reagents | Product(s) | Yield | Reference |

| D-Arabinose | [¹¹C]Nitromethane, Base | [1-¹¹C]D-nitro alcohols | - | nih.gov |

| Epimeric [1-¹¹C]D-nitro alcohols | Nef Reaction Conditions | [1-¹¹C]D-glucose and [1-¹¹C]D-mannose | 25-30% (decay-corrected) | nih.gov |

| D-Galactose | Nitromethane, Sodium Methoxide | Epimeric 1-deoxy-1-nitroheptitols | 50% (combined) | nih.gov |

| D-Mannose | Nitromethane, Sodium Methoxide | 1-deoxy-1-nitro-D-glycero-L-manno-heptitol | 55% | nih.gov |

The Michael addition, or conjugate addition, provides another powerful route for C-C bond formation. This reaction involves the addition of a nucleophile—in this case, the nitromethyl anion—to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. sctunisie.org In carbohydrate synthesis, this approach is applied to unsaturated sugar derivatives, such as glycals or enones.

Glycals, which are cyclic enol ether derivatives of sugars, are common substrates. The addition of nitromethane to a glycal can proceed via a radical mechanism to form 2-C-nitromethyl-pyranosides. nih.gov These intermediates are valuable for synthesizing C-2 branched disaccharides. nih.gov

Alternatively, a nitro-Michael addition can be performed on activated glycals, such as 2-nitroglycals. The reaction of organolithium reagents with 2-nitroglycal derivatives provides stereoselective access to C-nitroglycosides. researchgate.net This method generally yields the β-anomer with high selectivity, which can then be converted to β-C-glycosamines. researchgate.net While not a direct addition of nitromethane itself, it demonstrates the conjugate addition principle to form the desired C-NO2 functionality on a pyranose ring. The reaction's success is often dependent on the use of a base and can be enhanced in biphasic systems with a phase-transfer catalyst to overcome the limited solubility of nitroalkanes in certain solvents. sctunisie.org

The Fischer-Sowden synthesis is a specific and historically significant application of the Henry reaction for the chain elongation of an aldose. rsc.org This method involves the condensation of an aldose with nitromethane, followed by the separation of the resulting epimeric nitroalcohols and their subsequent conversion into the next higher aldoses. researchgate.netrsc.org

The preparation of L-mannose and L-glucose from L-arabinose is a classic example of this methodology. researchgate.netrsc.org The reaction between L-arabinose and nitromethane in the presence of a base like sodium methoxide produces two epimeric 1-deoxy-1-nitro-hexitols. After separation, these intermediates are subjected to the Nef reaction (acidic hydrolysis of the corresponding nitronate salts) to yield L-mannose and L-glucose. rsc.org This method is fundamental in carbohydrate chemistry for ascending the sugar series one carbon at a time.

Anomeric Functionalization Strategies

Anomeric functionalization encompasses any modification at the C1 position of a sugar. The synthesis of a C-glycoside like β-D-mannopyranosyl nitromethane is itself a form of anomeric functionalization, creating a hydrolytically stable carbon-carbon bond instead of the more labile glycosidic oxygen linkage found in O-glycosides. nih.govrsc.org

Strategies for synthesizing C-glycosides often focus on creating a reactive species at the anomeric center that can be trapped by a carbon nucleophile. While the Henry and Michael reactions achieve this by using the aldehyde of the open-chain form or an unsaturated derivative, other strategies can be envisioned. The synthesis of α-D-mannose-(1→6)-D-myo-inositol C-glycoside, for example, involved the elaboration of a C1-linked glycal-inositol, demonstrating a de novo assembly of the glycone segment. nih.govrsc.org Such complex strategies underscore the importance and challenge of controlling stereochemistry at the anomeric center during C-C bond formation.

Indirect Synthetic Routes Involving Nitromethane as a Reagent or Solvent

In some synthetic procedures for mannoside derivatives, nitromethane is employed not as a primary building block that is incorporated into the final structure, but as a specialized solvent or reagent in an intermediate step. Its polar nature makes it a suitable medium for certain glycosylation reactions.

For example, in the synthesis of p-nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside, anhydrous nitromethane was used as the solvent for the condensation reaction. sctunisie.org The reaction involved coupling 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose with a protected mannosyl donor in the presence of silver perchlorate (B79767) and Drierite. The choice of nitromethane as the solvent was crucial for the success of this specific glycosylation, leading to the desired mannobiose derivative. sctunisie.org In this context, nitromethane facilitates the reaction without being chemically incorporated into the target molecule.

Glycosylation Reactions in Nitromethane Solvent Systems

Nitromethane has emerged as a valuable solvent in glycosylation reactions, influencing the stereochemical outcome and reaction efficiency. Various classical and modern glycosylation methods have been adapted for use in nitromethane, each with its own set of promoters and conditions to achieve the desired mannoside linkage.

Koenigs-Knorr Reaction Modifications

The Koenigs-Knorr reaction, a cornerstone of glycoside synthesis, traditionally involves the reaction of a glycosyl halide with an alcohol in the presence of a silver or mercury salt promoter. wikipedia.orgslideshare.net Initially reported by Wilhelm Koenigs and Eduard Knorr in 1901, the reaction has undergone numerous modifications to improve its stereoselectivity and efficiency. numberanalytics.com The stereochemical outcome is often directed by the nature of the protecting group at the C2 position, with participating groups like esters favoring the formation of 1,2-trans glycosides through anchimeric assistance. wikipedia.org

Silver Salt Promoted Condensations

Silver salts, such as silver carbonate and silver oxide, were the original promoters used in the Koenigs-Knorr reaction. wikipedia.orgnumberanalytics.com While effective, these reactions can be slow, sometimes requiring extended reaction times. nih.gov The use of silver triflate as a promoter has also been explored in glycosylation reactions. wikipedia.org

Mercury Salt Promoted Condensations

The use of mercury(II) salts, such as mercuric bromide and mercuric cyanide, in glycosylation reactions is often referred to as the Helferich method. wikipedia.org These promoters can enhance reaction rates and have been studied in mixed solvent systems including benzene-nitromethane. rsc.org Mechanistic studies in a benzene-nitromethane solvent system have shown that the reaction between 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide and cyclohexanol, promoted by mercury(II) cyanide, primarily yields the β-glucoside. rsc.org The stereoselectivity towards the β-anomer was found to increase with higher alcohol concentrations. rsc.org

Lewis Acid Catalyzed Glycosylations

Modern advancements have introduced Lewis acids as catalysts to accelerate glycosylation reactions. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to significantly speed up traditional silver(I)-oxide-promoted glycosylations of glycosyl bromides under mild, near-neutral pH conditions, leading to high yields. nih.gov Interestingly, under these conditions, benzoylated α-bromides exhibit much higher reactivity than their benzylated counterparts. nih.gov Other Lewis acidic conditions have also been explored for their utility in the synthesis of mannosides. nih.gov

Preparation of Precursors for β-D-Mannopyranosyl Nitromethane Synthesis

The synthesis of the target compound, β-D-Mannopyranosyl nitromethane, fundamentally relies on the availability of suitable starting materials. The key step involves the formation of a carbon-carbon bond between the anomeric carbon of mannose and the carbon of the nitromethane moiety.

Synthesis of Nitro Sugar Intermediates

A direct approach to forming the C-glycosidic linkage in β-D-Mannopyranosyl nitromethane involves the condensation of a suitable mannose derivative with nitromethane. A relevant example is the synthesis of [1-¹¹C]D-mannose from [¹¹C]nitromethane. nih.gov In this process, [¹¹C]nitromethane is condensed with D-arabinose to create epimeric [1-¹¹C]D-nitro alcohols. nih.gov These intermediates are then converted to a mixture of [1-¹¹C]D-glucose and [1-¹¹C]D-mannose via the Nef reaction, with [1-¹¹C]D-mannose being the major product. nih.gov This methodology highlights a viable pathway for the synthesis of nitro-mannosides.

Stereoselective Access to Mannosyl Donors

The stereoselective formation of glycosidic bonds, particularly the 1,2-cis linkage found in β-mannosides, is a significant challenge in carbohydrate chemistry. wikipedia.org The inherent stereoelectronic effects often favor the formation of the α-anomer. nih.gov Consequently, a variety of strategies have been developed to overcome this challenge and provide stereoselective access to mannosyl donors, which are precursors for more complex structures.

One successful approach involves the use of neighboring-group participation. By placing a participating group at the C2 position of the mannosyl donor, the formation of the β-glycoside can be directed. umich.edu Another strategy relies on conformational control of the pyranose ring. The introduction of a 2,6-lactone bridge, for instance, alters the conformation of the mannosyl donor, which can circumvent the competing SN1 reaction pathway and favor an SN2-like mechanism to yield the β-glycoside with stereoinversion. nih.govnih.gov This method has proven effective for a range of alcohol acceptors. nih.gov

A one-pot chlorination, iodination, and glycosylation sequence starting from glycosyl hemiacetals has also been reported as a highly selective method for preparing β-mannosides. wikipedia.org This protocol is advantageous as it does not necessitate the use of conformationally restricted donors or specific directing groups. wikipedia.org The high β-selectivity is proposed to occur via an SN2-type reaction of an α-glycosyl iodide intermediate. wikipedia.org

The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, presents similar stereochemical challenges. Recent advancements in this area include the use of photoinduced hydrogen atom transfer (HAT) and nickel co-catalysis to achieve stereoselective and site-selective functionalization of C-H bonds in deoxyglycosides. springernature.com This method allows for the synthesis of diverse C-glycosides from stable 1-deoxyglycoside precursors under mild conditions. nih.govspringernature.com

These methodologies for achieving stereoselective mannosylation provide a foundation for the synthesis of more complex mannose-containing molecules, including nitro-mannosides. The principles of stereocontrol developed for O- and C-glycosides can be adapted for the synthesis of compounds like β-D-mannopyranosyl nitromethane.

The Henry reaction, or nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.org This reaction is a key step in the synthesis of β-D-mannopyranosyl nitromethane from D-mannose. The open-chain form of D-mannose possesses an aldehyde group that can react with nitromethane. youtube.com The resulting nitroaldol adduct can then cyclize to form the pyranose ring structure of β-D-mannopyranosyl nitromethane.

The stereochemical outcome of the Henry reaction can be influenced by the reaction conditions and the use of chiral catalysts. organic-chemistry.org For the synthesis of β-D-mannopyranosyl nitromethane, the desired stereochemistry at the newly formed stereocenter (C1 of the original sugar) is crucial. The reaction between D-arabinose and nitromethane, for example, is known to produce a mixture of D-glucose and D-mannose, demonstrating that the stereochemistry of the addition is not always completely selective. youtube.com

Table 1: Key Reactions in the Synthesis of Nitro-Mannosides and Related Compounds

| Reaction Type | Reactants | Product Type | Key Features |

| Henry (Nitroaldol) Reaction | Aldehyde/Ketone + Nitroalkane | β-Nitro Alcohol | Base-catalyzed C-C bond formation. wikipedia.orgorganic-chemistry.org |

| Stereoselective Glycosylation | Mannosyl Donor + Acceptor | β-Mannoside | Various strategies to control stereochemistry. wikipedia.orgnih.govumich.edunih.gov |

| C-Glycoside Synthesis | Deoxyglycoside + Aryl/Alkenyl/etc. | C-Glycoside | Photo-HAT/Nickel co-catalysis for C-H functionalization. nih.govspringernature.com |

| Synthesis of p-Nitrophenyl Mannosides | Mannobiosyl Octaacetate + p-Nitrophenol | p-Nitrophenyl Mannobioside | Fusion followed by deacetylation. nih.gov |

The synthesis of analogous nitro-mannosides often involves the introduction of a nitro group on the aglycone portion of the molecule. For example, p-nitrophenyl α-D-mannopyranosides have been synthesized by condensing tetra-O-acetyl-α-D-mannopyranosyl bromide with an appropriate mannose derivative, followed by fusion with p-nitrophenol and deacetylation. nih.gov In these cases, the nitro group is part of an aromatic ring and not directly attached to the sugar backbone.

Another approach involves using mannosyl donors that already contain a nitro group. For instance, 6-nitro-2-benzothiazolyl 3,6-di-O-allyl-2,4-di-O-benzyl-α-D-mannopyranoside has been used as a donor for the direct β-mannosylation of glucosamine (B1671600) derivatives. researchgate.net

Table 2: Examples of Synthesized Nitro-Mannoside Derivatives

| Compound Name | Synthetic Precursors | Key Synthetic Step | Reference |

| p-Nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside | Tetra-O-acetyl-α-D-mannopyranosyl bromide, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, p-nitrophenol | Condensation and fusion | nih.gov |

| p-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside | Tetra-O-acetyl-α-D-mannopyranosyl bromide, 1,2,3,4-tetra-O-acetyl-6-O-trityl-α-D-mannopyranose, p-nitrophenol | Condensation and fusion | nih.gov |

| β-D-Mannopyranosyl nitromethane | D-Mannose, Nitromethane | Henry (Nitroaldol) Reaction | youtube.comnih.gov |

| β-Mannosides from 6-nitro-2-benzothiazolyl donor | 6-nitro-2-benzothiazolyl 3,6-di-O-allyl-2,4-di-O-benzyl-α-D-mannopyranoside, Glucosamine acceptor | Direct β-mannosylation | researchgate.net |

The synthesis of β-D-mannopyranosyl nitromethane and its analogs is a field that leverages fundamental reactions in organic chemistry, such as the Henry reaction, and combines them with the intricate challenges of stereoselective carbohydrate synthesis. The ability to control the stereochemistry at the anomeric center is paramount for producing these specific target molecules. The development of novel catalysts and synthetic strategies continues to be an active area of research, aiming to provide efficient and highly selective routes to these and other modified carbohydrates.

Chemical Reactivity and Transformations of B D Mannopyranosyl Nitromethane

Transformations of the Nitro Group

The nitro group attached to the anomeric carbon is the primary site of reactivity, offering a versatile handle for various chemical modifications.

Reduction Reactions to Amino Sugars

The reduction of the nitro group in β-D-mannopyranosyl nitromethane (B149229) provides a direct route to 1-amino-1-deoxy-β-D-mannitol, a derivative of the important amino sugar mannosamine. This transformation is a cornerstone in the synthesis of modified carbohydrates. The conversion of a nitroalkane to a primary amine is a well-established process in organic synthesis, typically achieved through catalytic hydrogenation.

Commonly employed methods for this reduction include the use of molecular hydrogen (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. These reactions are generally efficient and proceed under mild conditions, preserving the stereochemistry of the sugar ring. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) or tin(II) chloride (SnCl₂) in acidic media can also be employed, although care must be taken to avoid unwanted side reactions with other functional groups on the sugar.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol | Room Temperature, 1-4 atm | 1-amino-1-deoxy-β-D-mannitol |

| Raney Nickel | Ethanol/Water | Room Temperature, H₂ pressure | 1-amino-1-deoxy-β-D-mannitol |

The resulting amino sugar is a valuable building block for the synthesis of iminosugars, glycopeptides, and various pharmacologically active compounds, including inhibitors of glycosidases. nih.gov

Conversion to Nitrile Oxides and Subsequent Cycloadditions

β-D-Mannopyranosyl nitromethane serves as a precursor for the generation of D-mannopyranosyl nitrile oxide, a reactive 1,3-dipole. researchgate.net This intermediate is typically not isolated but generated in situ and immediately trapped in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes. This method provides a powerful tool for creating complex heterocyclic structures directly attached to the sugar core.

The generation of the nitrile oxide from the primary nitro compound can be achieved through several methods, most commonly via the Shechter–Kaplan reaction (dehydration of the corresponding nitronate) or by dehydrohalogenation of an intermediate hydroximoyl halide. For instance, the nitro compound can be converted to an aldoxime, which is then oxidized with an agent like sodium hypochlorite to yield the nitrile oxide. researchgate.netuchicago.edu

Once formed, the mannose-derived nitrile oxide readily reacts with dipolarophiles. mdpi.com

Reaction with Alkenes : Cycloaddition with alkenes leads to the formation of 3-(β-D-mannopyranosyl)-isoxazolines.

Reaction with Alkynes : Reaction with alkynes produces 3-(β-D-mannopyranosyl)-isoxazoles, which are stable aromatic heterocycles. youtube.com

Dimerization : In the absence of a suitable dipolarophile, the nitrile oxide can dimerize to form a 1,2,5-oxadiazole N-oxide (furoxan). researchgate.net

These cycloaddition reactions are often highly regioselective and can exhibit significant diastereoselectivity, influenced by the stereocenters on the mannopyranose ring. nih.govnih.gov This stereocontrol makes the reaction particularly valuable for synthesizing chiral, biologically active molecules. mdpi.com

Table 2: [3+2] Cycloaddition Reactions of D-Mannopyranosyl Nitrile Oxide

| Dipolarophile | Product Type | Heterocycle Formed |

|---|---|---|

| Alkene (e.g., styrene) | C-Glycosyl Isoxazoline | 3-(β-D-Mannopyranosyl)-5-phenyl-isoxazoline |

| Alkyne (e.g., phenylacetylene) | C-Glycosyl Isoxazole | 3-(β-D-Mannopyranosyl)-5-phenyl-isoxazole |

Base-Mediated Isomerizations and Rearrangements (e.g., Nitronate Formation)

The presence of a proton on the carbon adjacent to the nitro group (the anomeric carbon) imparts acidity, allowing for deprotonation by a base. This reaction generates a resonance-stabilized nitronate anion, also known as an aci-nitro intermediate. The formation of this nitronate is a critical first step in several important C-C bond-forming reactions. wikipedia.org

The equilibrium between the nitro form and the aci-nitro form is fundamental to the reactivity of β-D-mannopyranosyl nitromethane. The nitronate is a more potent nucleophile than its neutral nitro precursor and is the key intermediate in reactions like the Henry (nitro-aldol) and aza-Henry (nitro-Mannich) reactions. The formation of the nitronate can be achieved using a variety of bases, ranging from inorganic bases like sodium hydroxide or cesium carbonate to organic bases such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU). nih.gov

Under certain conditions, the aci-nitro glycoside can undergo epimerization at the anomeric center, potentially leading to a mixture of manno- and gluco-configured products, although the manno configuration is generally favored under thermodynamic control. acs.org

Reactivity at the Glycosyl Core

Beyond the transformations of the nitro group, the carbohydrate scaffold itself provides opportunities for further chemical modification.

Nitro-Mannich Reactions (Aza-Henry Reactions)

The nitro-Mannich, or aza-Henry, reaction is a powerful method for forming carbon-carbon bonds and creating vicinal diamine precursors. nih.govnih.gov In this reaction, the nitronate anion derived from β-D-mannopyranosyl nitromethane acts as a nucleophile, adding to an electrophilic imine (Schiff base). wikipedia.orgresearchgate.net This reaction results in the formation of a β-nitroamine product where the sugar moiety is linked via a C-C bond to a new stereocenter bearing an amino group. frontiersin.orgnih.gov

The general reaction is as follows:

Deprotonation of β-D-mannopyranosyl nitromethane with a base to form the corresponding nitronate.

Nucleophilic addition of the nitronate to the carbon of a C=N double bond of an imine.

Protonation of the resulting intermediate to yield the β-nitroamine product.

This reaction is highly valuable as it constructs a new C-C bond at the anomeric position, leading to the synthesis of C-glycosyl α-amino acid derivatives, which are important mimics of natural glycopeptides. nih.govrsc.org The stereochemical outcome of the reaction can often be controlled by using chiral catalysts or by the inherent chirality of the sugar, leading to diastereoselective bond formation. nih.gov The resulting β-nitroamine is a versatile intermediate; the nitro group can be reduced to an amine, providing access to 1,2-diamines, or converted into a carbonyl group via the Nef reaction. wikipedia.org

Derivatization of Hydroxyl Groups on the Mannopyranosyl Ring

The four hydroxyl groups on the mannopyranosyl ring (at positions C2, C3, C4, and C6) are available for a wide range of standard derivatization reactions. These transformations are crucial for modulating the solubility and reactivity of the molecule and for installing specific functionalities. Protecting these hydroxyls is often a necessary step before performing reactions at the nitro group or glycosyl core to prevent unwanted side reactions.

Common derivatization reactions include:

Acylation : The hydroxyl groups can be readily acylated to form esters using reagents like acetic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine). This is a common strategy for protecting the hydroxyls. uni-giessen.denih.gov Site-selective acylation can sometimes be achieved using enzymatic or organocatalytic methods. uni-giessen.de

Alkylation : Formation of ethers, such as benzyl (Bn) or p-methoxybenzyl (PMB) ethers, is another standard protection method, typically achieved using the corresponding halide (e.g., benzyl bromide) under basic conditions. Propargyl ethers have also been used as sterically minimal protecting groups to influence stereoselectivity in glycosylation reactions.

Silylation : Hydroxyl groups can be converted to silyl ethers using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). mdpi.comresearchgate.net Silyl ethers are valuable because of their wide range of stabilities and the ease with which they can be introduced and removed. organic-chemistry.orgorganic-chemistry.org

Acetal (B89532) Formation : The C4 and C6 hydroxyls can react with aldehydes or ketones (e.g., benzaldehyde or acetone) under acidic conditions to form cyclic acetals, such as a 4,6-O-benzylidene acetal. This protects these two hydroxyls simultaneously and conformationally rigidifies the pyranose ring.

Table 3: Common Derivatization Reactions for Mannopyranose Hydroxyls

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester (-OAc) |

| Benzoylation | Benzoyl Chloride, Pyridine | Benzoate Ester (-OBz) |

| Benzylation | Benzyl Bromide, NaH | Benzyl Ether (-OBn) |

| Silylation | TBDMSCl, Imidazole | tert-Butyldimethylsilyl Ether (-OTBDMS) |

b-D-Mannopyranosyl Nitromethane as a Building Block in Organic Synthesis

The utility of this compound in synthetic chemistry lies in its dual functionality. The mannose scaffold provides a rigid, chiral environment, while the nitro group serves as a versatile handle for a variety of chemical transformations. This combination allows for the introduction of both stereochemical control and further chemical diversity into target molecules.

As a Chiral Auxiliary

A key application of this compound is its use as a chiral auxiliary. In this role, the mannose moiety temporarily imparts its stereochemical information to a prochiral substrate during a chemical reaction. This guidance directs the formation of a new stereocenter with a specific configuration. After the desired transformation, the chiral auxiliary can be cleaved from the product, having fulfilled its role in controlling the stereochemistry.

While direct and extensive research on this compound as a chiral auxiliary is an area of ongoing investigation, the principle is well-established with other carbohydrate derivatives. For instance, the condensation of nitromethane with D-mannose is a known pathway to synthesize higher carbon sugars, where the stereochemistry of the mannose dictates the configuration of the newly formed chiral centers. acs.org Similarly, derivatives of other sugars, such as D-glucono-δ-lactone, have been employed in stereoselective reactions like the aza-Henry reaction, demonstrating the potential of sugar backbones to control reaction outcomes. nih.govfrontiersin.org The steric bulk and defined stereochemistry of the pyranose ring in this compound are poised to influence the facial selectivity of approaching reagents, thereby inducing asymmetry in the products.

Participation in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. The nitroalkane functionality of this compound makes it an excellent participant in several fundamental carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) and Michael reactions.

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. scielo.br When this compound is employed in this reaction, the inherent chirality of the mannose backbone can influence the stereochemical outcome of the newly formed β-nitro alcohol. The reaction of nitromethane with various aldehydes has been extensively studied, often employing chiral catalysts to achieve high enantioselectivity. mdpi.comnih.gov In the case of this compound, the chiral information is covalently attached to the reacting partner, offering a substrate-controlled approach to stereoselectivity.

The Michael addition is another powerful carbon-carbon bond-forming reaction where the nitronate anion, generated from this compound in the presence of a base, adds to an α,β-unsaturated carbonyl compound. nih.govrsc.orgsctunisie.org This 1,4-conjugate addition leads to the formation of γ-nitro carbonyl compounds. The stereochemistry of the mannose moiety is expected to direct the approach of the Michael acceptor, leading to the diastereoselective formation of the adduct. Chiral squaramide catalysts have been shown to be effective in promoting the enantioselective Michael addition of nitromethane to enones, highlighting the potential for achieving high stereocontrol in such reactions. nih.gov

Below is a table summarizing the participation of nitroalkanes in these key carbon-carbon bond-forming reactions, which are directly applicable to this compound.

| Reaction | Reactants | Product | Significance in Synthesis |

| Henry (Nitroaldol) Reaction | Nitroalkane + Aldehyde/Ketone | β-Nitro alcohol | Formation of 1,2-difunctionalized compounds, precursors to amino alcohols and α-hydroxy ketones. |

| Michael Addition | Nitroalkane + α,β-Unsaturated Carbonyl | γ-Nitro carbonyl compound | Formation of 1,4-dicarbonyl precursors and other functionalized molecules. |

The resulting products from these reactions, bearing both the chiral mannose unit and a versatile nitro group, are valuable intermediates for further synthetic manipulations. The nitro group can be readily transformed into other functional groups such as amines, carbonyls, or even be removed entirely, allowing for the synthesis of a diverse array of complex chiral molecules.

Mechanistic Investigations of B D Mannopyranosyl Nitromethane Reactions

Reaction Pathway Elucidation

The formation of C-glycosides, such as β-D-Mannopyranosyl nitromethane (B149229), is a cornerstone of modern carbohydrate chemistry. The primary reaction pathway for synthesizing this class of compounds is the nitroaldol or Henry reaction. This pathway involves the carbon-carbon bond formation between a nitroalkane, in this case, nitromethane, and a carbohydrate-derived electrophile.

The reaction is initiated by the deprotonation of nitromethane by a base, yielding a resonance-stabilized nitronate anion. This nucleophilic species then attacks an electrophilic mannose derivative at the anomeric carbon (C-1). The choice of the mannose precursor is critical and can include mannosyl halides, lactones, or aldehydes.

Alternative pathways have been explored, including the reaction of nitromethane with hydrogen and deuterium (B1214612) atoms in the gas phase, which proceeds through concurrent channels involving the formation of HONO and a methyl radical, or CH₃NO and a hydroxyl radical. ku.dk In the solid state, irradiation of nitromethane can induce decomposition through pathways not observed in the gas phase, such as the formation of a nitromethyl radical (CH₂NO₂) or nitrosomethane (B1211736) (CH₃NO). uhmreactiondynamics.org Another identified pathway involves a hydrogen migration in nitromethane to produce aci-nitromethane (H₂C=N(O)OH), which can then eliminate water. uhmreactiondynamics.org These fundamental reactivity patterns of nitromethane underpin its utility in more complex syntheses.

Activation : A suitable mannose derivative is activated at the anomeric center to create an electrophilic site.

Nucleophile Generation : Nitromethane is deprotonated by a base to form the nitronate ion.

C-C Bond Formation : The nitronate ion attacks the anomeric carbon of the mannose derivative.

Protonation/Workup : The resulting adduct is protonated to yield the final β-D-Mannopyranosyl nitromethane product.

Stereochemical Control and Diastereoselectivity in Synthesis

Achieving high diastereoselectivity in favor of the β-anomer is a significant challenge in the synthesis of C-mannosides. This is primarily due to the steric and stereoelectronic factors inherent in the mannose structure, particularly the axial substituent at the C-2 position, which creates steric hindrance.

The stereoselective formation of β-d-C-mannopyranosides is often more complex than that of their α-counterparts. academie-sciences.fr Success frequently relies on thermodynamic control or specialized strategies to circumvent the steric clash between the incoming nucleophile and the C-2 substituent. academie-sciences.fr

The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position rather than the sterically favored equatorial position. scripps.edunumberanalytics.comwikipedia.org This effect arises from a stabilizing interaction, often described as hyperconjugation, between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1 substituent's bond. wikipedia.org

In the context of mannose derivatives, the anomeric effect thermodynamically favors the α-anomer, where the bond to the anomeric substituent is axial. nih.gov Therefore, synthesizing the β-anomer, where the nitromethane group is in the equatorial position, requires overcoming this inherent thermodynamic preference. This is typically achieved through kinetic control of the reaction. While the α-anomer is thermodynamically more stable, the β-anomer can be formed faster under specific conditions, making it the kinetic product. nih.gov

Table 1: Factors Influencing Anomeric Configuration

| Factor | Description | Favored Anomer |

| Anomeric Effect | Stereoelectronic stabilization of the axial C-1 substituent. | α (Thermodynamic) |

| Steric Hindrance | Repulsion between substituents, particularly at C-1 and C-2. | β (Generally less hindered approach) |

| Kinetic Control | Reaction conditions favoring the faster-forming product. | β (Often the kinetic product) |

| Thermodynamic Control | Reaction conditions allowing equilibration to the most stable product. | α (Due to anomeric effect) |

The choice of catalysts and reagents is paramount for directing the stereochemical outcome of the reaction toward the desired β-anomer. The reaction often proceeds under kinetic control, where the transition state leading to the β-product is lower in energy than that leading to the α-product.

Bases play a crucial role not only in generating the nitronate nucleophile but also in influencing the stereoselectivity. Strong, non-equilibrating bases can "freeze" a specific conformation of the sugar or the intermediate, guiding the nucleophilic attack. For instance, in related C-glycoside syntheses, the use of specific base and solvent systems has been shown to dramatically influence the α/β ratio of the products.

Metal-based catalysts, such as those involving copper (II), are widely used in asymmetric Henry reactions to control stereochemistry. mdpi.com These catalysts can coordinate with both the carbohydrate electrophile and the nitronate ion, organizing the transition state in a way that favors a specific diastereomer. The ligands attached to the metal center create a chiral environment that differentiates between the pathways leading to the α and β products. Although the synthesis of β-D-Mannopyranosyl nitromethane specifically is not detailed, the principles from related reactions, such as the synthesis of cyano C-glycosides where an α/β ratio of 93:7 was achieved using specific reagents like BF₃·Et₂O, highlight the profound impact of reagents on stereocontrol. academie-sciences.fr

Identification and Characterization of Reaction Intermediates

The mechanistic pathway of C-glycoside synthesis is populated by short-lived, high-energy intermediates whose identification is key to understanding and controlling the reaction.

In many glycosylation reactions, an oxocarbenium ion is a key intermediate. This species is formed by the departure of a leaving group from the anomeric carbon, resulting in a planar, sp²-hybridized carbocation that is stabilized by the adjacent ring oxygen. The nucleophile, in this case, the nitronate ion, can then attack this planar intermediate from either the top (β-face) or bottom (α-face).

The stereochemical outcome of this attack is influenced by several factors. The axial C-2 hydroxyl group (or its protected form) in mannose derivatives can sterically shield the α-face, directing the incoming nitronate nucleophile to the β-face, thus favoring the formation of the desired β-D-Mannopyranosyl nitromethane.

The nitronate ion is the essential nucleophilic species in the Henry reaction. It is formed by the deprotonation of nitromethane and exists as a resonance-stabilized anion. The structure of this intermediate is planar around the C=N bond.

The reaction of this nitronate with an aldehyde or ketone proceeds to form a β-nitro alcohol. mdpi.com In the synthesis of β-D-Mannopyranosyl nitromethane, the nitronate attacks the electrophilic anomeric carbon of the mannose precursor. The geometry of this attack is critical for determining the final stereochemistry. The interaction of the nitronate, the sugar electrophile, and any present catalyst in the transition state assembly dictates whether the reaction proceeds to the α or β product. The characterization of such intermediates often relies on indirect evidence and computational modeling due to their transient nature.

Table 2: Key Reaction Intermediates

| Intermediate | Structure/Description | Role in Reaction |

| Oxocarbenium Ion | Planar, sp²-hybridized carbocation at C-1, stabilized by the ring oxygen. | Key electrophile; its planar nature allows for nucleophilic attack from α or β face. |

| Nitronate Ion | Resonance-stabilized anion of nitromethane, [CH₂=NO₂]⁻. | The primary nucleophile that attacks the anomeric carbon to form the C-C bond. |

Nitrile Oxide Intermediates

The formation of a nitrile oxide from β-D-Mannopyranosyl nitromethane involves the formal dehydration of the primary nitro group. This transformation is typically achieved in the presence of a dehydrating agent, which facilitates the elimination of a water molecule to yield the highly reactive 1,3-dipolar nitrile oxide species.

The generally accepted mechanism for the dehydration of a primary nitroalkane to a nitrile oxide involves the formation of a nitronate intermediate. In the context of β-D-Mannopyranosyl nitromethane, this would proceed as follows:

Deprotonation: A base abstracts a proton from the carbon bearing the nitro group to form a nitronate anion. The acidity of this proton is enhanced by the electron-withdrawing nature of the nitro group.

Activation of the Nitro Group: The dehydrating agent, such as phenyl isocyanate or a chloroformate, reacts with the oxygen of the nitronate. This step converts the nitro group into a better leaving group.

Elimination: Subsequent elimination of the activated oxygen species and a proton from the nitrogen atom of the resulting intermediate generates the nitrile oxide.

Once formed, the β-D-Mannopyranosyl nitrile oxide is a reactive intermediate that can participate in various reactions, most notably 1,3-dipolar cycloadditions with a range of dipolarophiles, such as alkenes and alkynes. These reactions lead to the formation of isoxazolines and isoxazoles, respectively, which are valuable building blocks in medicinal chemistry and natural product synthesis.

The stereochemistry of the mannose backbone is expected to play a significant role in the facial selectivity of the cycloaddition reactions, directing the approach of the dipolarophile to the nitrile oxide. However, without specific experimental data for β-D-Mannopyranosyl nitromethane, the precise stereochemical outcomes remain a subject of speculation based on analogous systems.

Due to the lack of specific research findings on β-D-Mannopyranosyl nitromethane, detailed data tables on reaction conditions, yields, and stereoselectivity for the formation and subsequent reactions of its nitrile oxide intermediate cannot be provided at this time. Further experimental studies are required to elucidate the specific mechanistic details and synthetic utility of this particular carbohydrate-derived nitrile oxide.

Theoretical and Computational Studies of B D Mannopyranosyl Nitromethane

Conformational Analysis and Dynamics

The three-dimensional structure of β-D-Mannopyranosyl nitromethane (B149229) is not static but exists as an ensemble of interconverting conformers. Computational methods are invaluable in exploring the preferred shapes and the dynamics of this molecule.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. For β-D-Mannopyranosyl nitromethane, the PES is complex due to the flexibility of the pyranose ring, the rotation around the C5-C6 bond of the hydroxymethyl group, and the orientation of the nitromethyl group. While specific studies on the complete PES of β-D-Mannopyranosyl nitromethane are not extensively documented, insights can be drawn from related mannose derivatives. The exploration of the PES for similar molecules often involves systematic searches or molecular dynamics simulations to identify low-energy conformations.

Ring Conformation Preferences and Flexibility

The pyranose ring in carbohydrates typically adopts a chair conformation. For β-D-mannopyranosides, the 4C1 chair conformation is generally the most stable. In this conformation, the substituents on the ring can be either in axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects, such as the anomeric effect. For β-D-Mannopyranosyl nitromethane, the large nitromethyl group at the anomeric position (C1) is expected to have a significant impact on the ring's conformational preference. Studies on related C-glycopyranosides have shown that the population around the C-glycosidic bond is heavily dependent on the structure of the C-aglycon. researchgate.net

Influence of Solvation on Conformational Equilibria

The solvent environment plays a critical role in determining the conformational equilibrium of carbohydrates. researchgate.net Polar solvents, such as water, can stabilize certain conformers through hydrogen bonding with the hydroxyl groups and the nitro group. The presence of water can influence the orientation of the hydroxymethyl and nitromethyl groups, as well as the puckering of the pyranose ring. Computational models that explicitly include solvent molecules or use continuum solvation models are essential for accurately predicting the conformational preferences of β-D-Mannopyranosyl nitromethane in solution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules. researchgate.net By simulating the motions of atoms over time, MD can reveal the flexibility of the pyranose ring, the rotational dynamics of the side groups, and the conformational transitions. While specific MD simulations for β-D-Mannopyranosyl nitromethane are not readily found in the literature, simulations of liquid nitromethane and other glycosides offer a framework for how such studies would be conducted. researchgate.net These simulations would typically employ a force field that accurately describes the intramolecular and intermolecular interactions.

Electronic Structure and Bonding Analysis

The electronic structure of β-D-Mannopyranosyl nitromethane dictates its reactivity and spectroscopic properties. Quantum mechanical calculations are the primary tools for investigating these aspects.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic distribution, molecular orbitals, and bonding in β-D-Mannopyranosyl nitromethane. researchgate.net These calculations can be used to determine properties like atomic charges, bond orders, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.com Studies on nitromethane have shown that the nitro group is strongly electron-withdrawing. researchgate.net In β-D-Mannopyranosyl nitromethane, this electronic effect would influence the properties of the pyranose ring.

Table 1: Computed Properties of β-D-Mannopyranosyl nitromethane

| Property | Value | Source |

| Molecular Formula | C7H13NO7 | PubChem nih.gov |

| Molecular Weight | 223.18 g/mol | PubChem nih.gov |

| IUPAC Name | (2R,3S,4R,5S,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | PubChem nih.gov |

| InChIKey | CNILFIXWGGSLAQ-CQOGJGKDSA-N | PubChem nih.gov |

| Canonical SMILES | C([C@H]1C@HO)N+[O-] | PubChem nih.gov |

Hyperconjugation and Steric Interactions

The conformational preference and reactivity of β-D-mannopyranosyl nitromethane are significantly influenced by a delicate balance of hyperconjugative and steric interactions within the molecule. Computational studies on analogous pyranose systems provide a framework for understanding these effects.

Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, plays a crucial role in the stereochemistry of glycosides. eoquimica.com In the context of a pyranose ring, a key hyperconjugative interaction is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to favor an axial orientation over a sterically less hindered equatorial one. wikipedia.org This preference is often explained by a stabilizing interaction between the lone pair of the ring heteroatom (oxygen in the case of pyranose) and the antibonding σ* orbital of the C-1 substituent bond (n -> σ*). capes.gov.br For β-D-mannopyranosyl nitromethane, the nitromethyl group is in an equatorial position. However, the principles of hyperconjugation still apply and influence the molecule's electronic properties and conformation.

Steric interactions also profoundly impact the conformation of the pyranose ring. The six-membered pyranose ring is not planar and typically adopts a chair conformation to minimize steric strain. wikipedia.org For D-mannose, two primary chair conformations are possible: ⁴C₁ and ¹C₄. In the case of β-D-mannopyranosyl nitromethane, the bulky nitromethyl group in the equatorial position of the favored ⁴C₁ chair conformation will experience steric interactions with neighboring substituents. These interactions can influence the puckering of the pyranose ring and the rotational preference of the nitromethyl group.

Interactive Table: Representative Hyperconjugative Interactions in Pyranose Systems from NBO Analysis (Illustrative Data from Analogous Systems)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type | Implication for Stability |

| n(O5) | σ(C1-C_substituent) | 2.0 - 5.0 | Anomeric Effect | Stabilizes axial substituent |

| n(O_substituent) | σ(C1-O5) | 1.5 - 4.0 | Reverse Anomeric Effect | Can influence substituent orientation |

| σ(C-H) | σ(C-C) | 0.5 - 1.5 | Vicinal Hyperconjugation | Contributes to overall conformational stability |

| σ(C-C) | σ(C-O) | 0.5 - 1.0 | Vicinal Hyperconjugation | Influences bond lengths and angles |

Note: The E(2) values are illustrative and based on computational studies of various pyranose derivatives. The actual values for β-D-Mannopyranosyl nitromethane would require specific calculations.

Computational Insights into Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of carbohydrates, including C-glycosides like β-D-mannopyranosyl nitromethane. eoquimica.com While specific computational studies on the reaction mechanisms of this particular compound are scarce, insights can be drawn from theoretical investigations of related glycosylation reactions.

The formation of C-glycosides can proceed through various mechanistic pathways, often involving highly reactive intermediates. Computational studies, primarily using Density Functional Theory (DFT), help to map the potential energy surface of these reactions, identifying transition states and intermediates and thereby clarifying the reaction mechanism. nih.gov Glycosylation reactions are generally understood to exist on a continuum between S_N1 and S_N2 pathways. researchgate.net

In an S_N1-type mechanism, the reaction proceeds through a discrete oxocarbenium ion intermediate. The stereochemical outcome of the reaction is then often governed by the anomeric effect, which favors the formation of the α-anomer. acs.org Computational studies can model the structure and stability of these oxocarbenium ions and the subsequent nucleophilic attack. For C-glycosides, where the nucleophile is a carbon-based species, the nature of the nucleophile and the reaction conditions heavily influence the stereoselectivity.

Conversely, an S_N2-type mechanism involves the direct displacement of a leaving group by the nucleophile in a single concerted step. This pathway is expected to lead to an inversion of stereochemistry at the anomeric center. Computational modeling of the S_N2 transition state can provide valuable information about the activation energy and the factors that favor this pathway. researchgate.net

For reactions involving mannose derivatives, the presence of a participating group at the C-2 position can significantly influence the reaction mechanism. However, in β-D-mannopyranosyl nitromethane, the C-2 hydroxyl group is not in a position to directly participate in the displacement of a leaving group at C-1. Therefore, the reaction mechanism is more likely to be governed by the interplay of the leaving group, the nucleophile, and the solvent.

Computational studies on the glycosylation of mannose donors have shown that the stereochemical outcome can be highly dependent on the nature of the protecting groups and the reaction conditions. For example, the use of a 4,6-O-benzylidene acetal (B89532) has been shown to favor the formation of β-mannosides, a phenomenon that has been rationalized through computational modeling of the reaction intermediates and transition states. acs.org

Interactive Table: Calculated Activation Energies for Key Steps in Glycosylation Reactions (Illustrative Data from Analogous Systems)

| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Leaving Group Dissociation (S_N1-like) | Glucosyl Trichloroacetimidate | DFT (B3LYP) | 15 - 25 |

| Nucleophilic Attack on Oxocarbenium Ion | Mannosyl Triflate + Methanol (B129727) | DFT (M06-2X) | 5 - 10 |

| S_N2 Displacement | Glucosyl Bromide + Methoxide (B1231860) | DFT (B3LYP) | 20 - 30 |

| C-Glycosylation Transition State | Glycosyl Donor + Silyl Enol Ether | DFT (B3LYP-D3) | 18 - 28 |

Note: The activation energies are illustrative and derived from computational studies on various glycosylation systems. The actual values for reactions involving β-D-Mannopyranosyl nitromethane would necessitate specific theoretical investigations.

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex carbohydrates like β-D-Mannopyranosyl nitromethane (B149229). It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental insights into the molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons present in the molecule and their local electronic environment. For β-D-Mannopyranosyl nitromethane, the anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and coupling constant (J-value) provide crucial information about the stereochemistry at the anomeric center. Protons of α-glycosides typically resonate at a lower field (further downfield) than their β-counterparts. creative-proteomics.com For instance, in mannose derivatives, the anomeric proton of the β-anomer is expected to appear as a doublet with a small coupling constant, indicative of an equatorial-axial relationship with the proton at C-2. The remaining protons of the pyranose ring and the nitromethyl group would appear in specific regions of the spectrum, with their multiplicity and coupling patterns revealing their connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a β-D-Mannopyranosyl Derivative This table is a representation based on known data for similar compounds and does not represent experimentally determined values for β-D-Mannopyranosyl nitromethane.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.5 (d) | ~80-85 |

| 2 | ~3.8-4.0 | ~70-75 |

| 3 | ~3.6-3.8 | ~72-77 |

| 4 | ~3.5-3.7 | ~68-73 |

| 5 | ~3.4-3.6 | ~75-80 |

| 6a, 6b | ~3.7-3.9 | ~62-67 |

| CH₂NO₂ | ~4.2-4.5 | ~75-80 |

Data is illustrative and based on general knowledge of mannoside NMR spectra.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for piecing together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For β-D-Mannopyranosyl nitromethane, COSY would be used to trace the connectivity of the protons around the pyranose ring, starting from the anomeric proton (H-1) and moving sequentially to H-2, H-3, H-4, H-5, and the protons on C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. By analyzing the HSQC spectrum, each proton signal can be assigned to its corresponding carbon atom. This is a powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Determination of Anomeric Configuration and Linkage

The anomeric configuration (α or β) is a critical stereochemical feature of glycosides. In NMR spectroscopy, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1, H2), is a reliable indicator of the anomeric configuration. nih.gov For β-mannopyranosides, which typically adopt a ⁴C₁ chair conformation, the H-1 proton is in an axial orientation, and H-2 is in an equatorial orientation. This results in a small ³J(H1, H2) coupling constant, typically in the range of 1-2 Hz. ucsd.edu In contrast, an α-mannopyranoside would exhibit a larger coupling constant. The presence of a C-C bond at the anomeric position, as in C-glycosides, does not fundamentally change this principle. nih.gov The linkage between the mannose ring and the nitromethane moiety is definitively established through long-range HMBC correlations between the protons of the nitromethyl group and the carbons of the pyranose ring, and vice versa.

X-ray Crystallography for Solid-State Structure Determination

For β-D-Mannopyranosyl nitromethane, obtaining a single crystal of suitable quality would allow for its complete structural determination. The resulting crystal structure would confirm the relative stereochemistry of all chiral centers, the β-configuration at the anomeric carbon, and the conformation of the pyranose ring (e.g., the expected ⁴C₁ chair). nih.gov Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the solid-state properties of the compound. While a crystal structure for β-D-Mannopyranosyl nitromethane is not publicly available, studies on related mannose derivatives have successfully employed this technique to elucidate their structures. nih.govroyalsocietypublishing.org

Table 2: Representative Crystallographic Data for a Mannose Derivative This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.36 |

Data is illustrative and not from an actual analysis of β-D-Mannopyranosyl nitromethane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to obtain structural information through the analysis of fragmentation patterns.

For β-D-Mannopyranosyl nitromethane (C₇H₁₃NO₇), the expected exact mass is 223.0692 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this molecular weight, which in turn validates the elemental composition.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information. For C-glycosides, the fragmentation is often characterized by cleavages within the sugar ring, as the C-C glycosidic bond is more stable than the O-glycosidic bond found in more common glycosides. Typical fragmentation pathways for C-glycosides involve the loss of water molecules and cross-ring cleavages of the sugar moiety. The presence of the nitro group would also lead to characteristic fragmentation patterns, such as the loss of NO₂.

Table 3: Predicted Mass Spectrometry Fragmentation for β-D-Mannopyranosyl Nitromethane This table is a representation of expected fragmentation patterns and does not represent experimentally determined values.

| m/z (predicted) | Ion Formula | Description |

| 223.0692 | [M+H]⁺ | Protonated molecule |

| 205.0586 | [M-H₂O+H]⁺ | Loss of water |

| 177.0637 | [M-NO₂+H]⁺ | Loss of nitro group |

| 163.0477 | [M-C₂H₄O₂+H]⁺ | Cross-ring cleavage |

| 145.0371 | [M-C₂H₄O₂-H₂O+H]⁺ | Cross-ring cleavage and loss of water |

Data is illustrative and based on general fragmentation patterns of C-glycosides and nitroalkanes.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. Given the polar nature of β-D-Mannopyranosyl nitromethane, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of polar compounds like carbohydrates. For purity assessment, a reversed-phase (RP) HPLC method, often with a C18 column, can be developed. thermofisher.com Due to the lack of a strong chromophore in the molecule, detection can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). thermofisher.com Alternatively, derivatization with a UV-active tag can be employed for detection with a standard UV detector. clemson.edu For preparative HPLC, the goal is to isolate the compound of interest from reaction mixtures or natural extracts. The choice of mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the best separation.

Table 4: Representative HPLC Conditions for the Analysis of a Polar Carbohydrate Derivative This table provides an example of typical HPLC parameters and does not represent a validated method for β-D-Mannopyranosyl nitromethane.

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 5% B to 50% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Conditions are illustrative and would require optimization for the specific compound.

Other chromatographic techniques such as thin-layer chromatography (TLC) can be used for rapid monitoring of reactions and preliminary purity checks.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid analytical technique frequently utilized for monitoring reaction progress, assessing purity, and determining the separation conditions for column chromatography. For polar compounds like carbohydrates and their nitro derivatives, silica (B1680970) gel is a commonly used stationary phase.

The separation of nitro sugars on silica gel plates often involves polar mobile phase systems to overcome the strong interactions between the analytes and the stationary phase. While specific Rf values for b-D-Mannopyranosyl nitromethane are not extensively documented in publicly available literature, data from analogous nitro compounds and sugars provide a strong basis for developing effective TLC methods. For instance, in the analysis of nitro compounds, solvent systems containing mixtures of non-polar and polar solvents are effective. A study on various nitro compounds utilized a mobile phase of benzene/petroleum ether/methanol in ratios such as 40:30:5 and 40:50:10 on silica gel G plates. cohlife.org

In the context of carbohydrate analysis, more polar solvent systems are typically required. For the TLC of monosaccharides on silica gel, a mobile phase of ethyl acetate (B1210297)/n-propanol/acetic acid/water (4:2:2:1) has been recommended. nih.gov For the separation of methyl 3-nitrobenzoate, a related nitro compound, a mobile phase of 8:2 hexane (B92381)/ethyl acetate on silica gel was used, yielding an Rf value of 0.35 for the purified product. southalabama.edu The presence of the nitro group and multiple hydroxyl groups in this compound suggests that an optimal mobile phase would likely be a mixture of a moderately polar solvent (like ethyl acetate or n-propanol) and a non-polar solvent (like hexane or petroleum ether), with the possible addition of a small amount of a highly polar solvent (like methanol or water) to achieve suitable migration and separation from impurities.

Visualization of the spots on the TLC plate can be achieved by various methods. Due to the lack of a strong chromophore in the native sugar structure, general charring reagents like sulfuric acid or specific reagents for sugars are employed. A solution of 0.1 M ammonium (B1175870) monovanadate in 1 M sulfuric acid followed by heating is an effective visualization agent for sugars. nih.gov For nitro compounds, iodine vapor can also be used to visualize the separated components. physicsandmathstutor.com

Table 1: Representative TLC Systems for Nitro Compounds and Sugars

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Visualization Method | Reference(s) |

|---|---|---|---|---|

| Nitro Compounds | Silica Gel G | Benzene:Petroleum Ether:Methanol (40:30:5) | Not Specified | cohlife.org |

| Methyl 3-nitrobenzoate | Silica Gel | Hexane:Ethyl Acetate (8:2) | Iodine Crystals | southalabama.eduphysicsandmathstutor.com |

| Monosaccharides | Silica Gel | Ethyl Acetate:n-Propanol:Acetic Acid:Water (4:2:2:1) | Ammonium monovanadate in sulfuric acid | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, quantification, and purification of non-volatile and thermally labile compounds like this compound. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation.

Due to the high polarity of sugars, reversed-phase HPLC using standard C18 columns is often challenging for underivatized compounds, as they exhibit poor retention. epa.gov However, several other HPLC modes are well-suited for carbohydrate analysis.

Normal-Phase and HILIC: Normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are effective for separating polar compounds. Amide-bonded silica columns are commonly used in HILIC mode for carbohydrate analysis. researchgate.net The mobile phase typically consists of a high concentration of a non-polar organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer.

Ion-Pair Reversed-Phase HPLC: This technique can be employed to enhance the retention of polar analytes on reversed-phase columns. An ion-pairing reagent is added to the mobile phase to form a neutral complex with charged or highly polar analytes. For the separation of nucleotide sugars, an ion-pair reversed-phase method using ODS columns has been successfully developed. core.ac.uk

Derivatization for UV or Fluorescence Detection: To improve detection sensitivity, especially when a universal detector like a Refractive Index (RI) detector is not suitable or lacks sensitivity, derivatization can be performed. Attaching a UV-absorbing or fluorescent tag to the sugar molecule allows for highly sensitive detection. For example, reducing carbohydrates can be derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for strong UV absorption at 245 nm and enables detection limits in the picomole range. nih.gov

Table 2: Representative HPLC Conditions for Related Compounds

| Compound(s) | Column | Mobile Phase | Detection | Reference(s) |

|---|---|---|---|---|

| Nucleotide Sugars | Inertsil ODS-3 | Ion-pair reversed-phase | UV | core.ac.uk |

| Reducing Carbohydrates (as PMP derivatives) | Capcell Pak C18 | Not Specified | UV (245 nm) or Electrochemical | nih.gov |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since carbohydrates are non-volatile, a derivatization step is essential to convert them into volatile analogs prior to GLC analysis.

Derivatization: The most common derivatization methods for sugars in GLC involve silylation or acetylation.

Trimethylsilyl (B98337) (TMS) Derivatives: Sugars can be converted to their trimethylsilyl ethers, which are volatile and amenable to GLC analysis. A common procedure involves reacting the sugar with a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine. cerealsgrains.org To avoid the formation of multiple anomeric peaks, the sugar can first be reduced to its corresponding alditol, followed by silylation. cerealsgrains.org

Alditol Acetates: This is a widely used method that yields a single peak for each sugar, simplifying the chromatogram and improving quantification. The method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups with acetic anhydride. cohlife.orgnih.govtaylorfrancis.com

For this compound, the presence of the nitro group adds a layer of complexity to the derivatization and subsequent GLC analysis. The stability of the nitro group under the derivatization and high-temperature GLC conditions would need to be carefully evaluated. However, the general principles of sugar analysis by GLC are applicable.

Columns and Conditions: Packed or capillary columns are used for the separation of derivatized sugars. Common stationary phases include non-polar phases like SE-30 (a methyl silicone) or more polar phases like OV-17 (a phenyl methyl silicone). The oven temperature is typically programmed to increase during the run to elute compounds with different volatilities.

While direct GLC analysis of this compound is not described in the available literature, the methods for analyzing other mannose derivatives and related sugars provide a solid framework. For example, the analysis of neutral sugars in glycoproteins is often carried out by GLC of their alditol acetates. nih.gov

Table 3: Common Derivatization and GLC Conditions for Carbohydrates

| Derivative | Derivatization Reagents | Column (Stationary Phase) | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Trimethylsilyl (TMS) Ether | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) in Pyridine | SE-30 or OV-17 | Temperature programmed | cerealsgrains.orgcapes.gov.br |

| Alditol Acetate | Sodium borohydride, Acetic anhydride | Various capillary columns | Temperature programmed | cohlife.orgnih.govtaylorfrancis.com |

Future Research Directions in B D Mannopyranosyl Nitromethane Chemistry

Development of More Efficient and Stereoselective Synthetic Pathways

The synthesis of C-glycosides, particularly β-mannosides, presents a significant challenge in carbohydrate chemistry. The stereoselective formation of the β-anomer of C-mannopyranosides is complicated due to steric hindrance between substituents at the C-1 and C-2 positions. academie-sciences.fr Current synthetic routes often yield the thermodynamically less favored α-anomer or require complex, multi-step strategies to achieve the desired β-configuration. academie-sciences.fr

Future research will undoubtedly focus on the development of novel catalytic systems that can achieve high stereoselectivity for the β-anomer in a more efficient manner. This includes the exploration of new transition-metal catalysts, such as palladium and nickel, which have shown promise in C-glycosylation reactions. rsc.orgrsc.orgnih.govnih.gov The development of catalytic methods would not only improve efficiency but also reduce the cost and environmental impact of the synthesis. numberanalytics.com Furthermore, strategies involving glycosyl radical intermediates are an effective approach for accessing C-glycosides and warrant further investigation to control stereoselectivity. rsc.orgrsc.orgacs.org

Key areas for future synthetic development include:

Novel Catalysts: Designing catalysts that can overcome the inherent steric challenges of β-mannoside synthesis.

Stereodirecting Groups: Investigating new temporary directing groups that can guide the stereochemical outcome of the glycosylation reaction.

One-Pot Procedures: Developing tandem reaction sequences that allow for the synthesis of β-D-Mannopyranosyl nitromethane (B149229) from simple precursors in a single, streamlined process.

Exploration of Novel Reactivity and Transformation Pathways